molecular formula C3HClF4 B1310209 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- CAS No. 460-71-9

1-Propene, 1-chloro-1,3,3,3-tetrafluoro-

Cat. No.: B1310209
CAS No.: 460-71-9
M. Wt: 148.48 g/mol
InChI Key: PNWJILFKWURCIR-UPHRSURJSA-N
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Description

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a chemical compound with the molecular formula C₃HClF₄. It is a halogenated olefin, characterized by the presence of chlorine and fluorine atoms attached to a propene backbone. This compound is known for its applications in various industrial processes, particularly as a refrigerant and in the synthesis of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- can be synthesized through several methods:

    Chlorination and Fluorination of Propene: One common method involves the chlorination of propene followed by fluorination.

    Fluorination of Chlorinated Propene: Another method involves the fluorination of chlorinated propene derivatives.

Industrial Production Methods

Industrial production of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- often involves large-scale chlorination and fluorination processes. These processes are conducted in specialized reactors designed to handle the corrosive nature of chlorine and hydrogen fluoride. The reaction conditions, including temperature and pressure, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Addition Reactions: The double bond in 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbon-carbon double bond, making it more susceptible to nucleophilic attack. Additionally, the chlorine atom can participate in substitution reactions, further enhancing the compound’s reactivity .

Comparison with Similar Compounds

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- can be compared with other similar compounds:

Conclusion

1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a versatile compound with significant industrial and scientific applications. Its unique chemical structure allows it to participate in various reactions, making it valuable in the synthesis of other chemicals and as a refrigerant. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in modern chemistry and industry.

Properties

CAS No.

460-71-9

Molecular Formula

C3HClF4

Molecular Weight

148.48 g/mol

IUPAC Name

(E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene

InChI

InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H/b2-1-

InChI Key

PNWJILFKWURCIR-UPHRSURJSA-N

Isomeric SMILES

C(=C(\F)/Cl)\C(F)(F)F

SMILES

C(=C(F)Cl)C(F)(F)F

Canonical SMILES

C(=C(F)Cl)C(F)(F)F

460-71-9

Origin of Product

United States

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